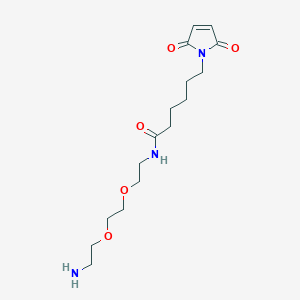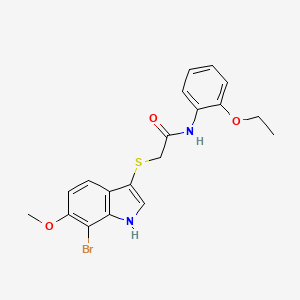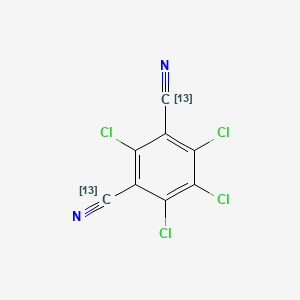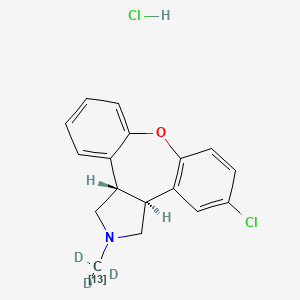
MC-Peg2-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MC-Peg2-NH2 typically involves the reaction of Methoxycarbonyl-Polyethylene Glycol with an amine group. The process begins with the activation of the polyethylene glycol chain, followed by the introduction of the amine group under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at room temperature. The product is then purified using techniques such as column chromatography or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common to verify the product’s identity and purity .
化学反应分析
Types of Reactions
MC-Peg2-NH2 undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it replaces a leaving group in another molecule.
Condensation Reactions: The compound can form amide bonds through condensation reactions with carboxylic acids or their derivatives.
Oxidation and Reduction Reactions: While less common, the polyethylene glycol chain can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and sulfonates, with reactions typically carried out in polar aprotic solvents like DMSO or acetonitrile.
Condensation: Reagents such as carbodiimides (e.g., EDC) or coupling agents (e.g., HATU) are used, often in the presence of a base like triethylamine.
Oxidation/Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions include substituted amines, amides, and various oxidized or reduced derivatives of the polyethylene glycol chain .
科学研究应用
MC-Peg2-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules, facilitating the attachment of various functional groups.
Biology: Employed in the modification of biomolecules, enhancing their solubility and stability.
Medicine: Integral in the development of ADCs for targeted cancer therapy, improving the delivery of cytotoxic drugs to cancer cells.
Industry: Utilized in the production of specialized polymers and materials with unique properties.
作用机制
MC-Peg2-NH2 functions as a cleavable linker in ADCs. Upon internalization by cancer cells, the linker is cleaved by intracellular enzymes, releasing the cytotoxic drug. This targeted delivery mechanism minimizes off-target effects and enhances the therapeutic efficacy of the drug. The molecular targets and pathways involved include lysosomal enzymes that recognize and cleave the linker, facilitating the release of the drug within the cancer cell .
相似化合物的比较
Similar Compounds
NH2-PEG2-NH2: A similar compound with two amine groups, used in the synthesis of bioconjugates.
MC-PEG4-NH2: A longer polyethylene glycol chain variant, offering different solubility and stability properties.
MC-PEG2-COOH: A carboxyl-terminated variant, used in different coupling reactions.
Uniqueness
MC-Peg2-NH2 is unique due to its specific structure, which provides optimal balance between stability and cleavability. This makes it particularly suitable for use in ADCs, where precise control over drug release is crucial .
属性
分子式 |
C16H27N3O5 |
|---|---|
分子量 |
341.40 g/mol |
IUPAC 名称 |
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-6-(2,5-dioxopyrrol-1-yl)hexanamide |
InChI |
InChI=1S/C16H27N3O5/c17-7-10-23-12-13-24-11-8-18-14(20)4-2-1-3-9-19-15(21)5-6-16(19)22/h5-6H,1-4,7-13,17H2,(H,18,20) |
InChI 键 |
BRPNMDKROWMZAK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=O)N(C1=O)CCCCCC(=O)NCCOCCOCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(2S)-5-amino-2-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid](/img/structure/B12402736.png)



![Methyl 3-[7,12-bis(1-hydroxyethyl)-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoate](/img/structure/B12402770.png)



